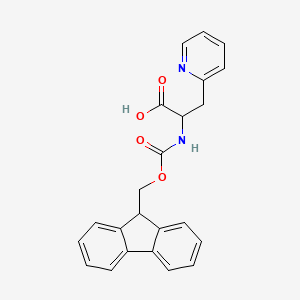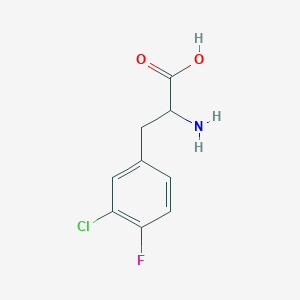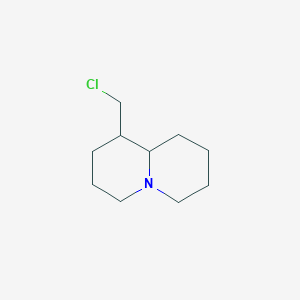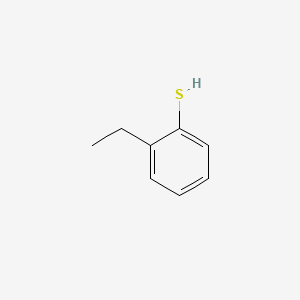
FMOC-DL-2-pyridylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-DL-2-pyridylalanine is a compound with the linear formula C23H20N2O4. It is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group, and the side chain contains a pyridyl group. This compound is primarily used in research and development, particularly in the fields of peptide synthesis and protein engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-DL-2-pyridylalanine typically involves the protection of the amino group of DL-2-pyridylalanine with the FMOC group. This can be achieved by reacting DL-2-pyridylalanine with FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the FMOC protection .
Chemical Reactions Analysis
Types of Reactions
FMOC-DL-2-pyridylalanine undergoes several types of chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxide derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The FMOC group can be substituted with other protecting groups or removed to expose the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The FMOC group is typically removed using piperidine in dimethylformamide.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Piperidine derivatives of this compound.
Substitution: Free amino group derivatives after FMOC removal.
Scientific Research Applications
FMOC-DL-2-pyridylalanine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Employed in the production of biocompatible materials and hydrogels.
Mechanism of Action
The mechanism of action of FMOC-DL-2-pyridylalanine involves its role as a protected amino acid derivative in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. The pyridyl group can participate in various chemical reactions, allowing for the modification and functionalization of peptides. The removal of the FMOC group exposes the free amino group, enabling further peptide elongation or modification .
Comparison with Similar Compounds
FMOC-DL-2-pyridylalanine can be compared with other similar compounds such as:
FMOC-D-2-pyridylalanine: Similar structure but with a different stereochemistry.
FMOC-L-2-pyridylalanine: The L-enantiomer of this compound.
FMOC-2-pyridylalanine: A compound with a similar structure but without the DL configuration.
This compound is unique due to its DL configuration, which provides a racemic mixture of both D- and L-enantiomers. This can be advantageous in certain research applications where both enantiomers are required .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B1308042.png)



![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B1308064.png)

![2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1308069.png)
![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

